molecular formula C14H13ClN4O2S B2738142 7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione CAS No. 313380-53-9

7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2738142
CAS No.: 313380-53-9
M. Wt: 336.79
InChI Key: NIOIYFXNDLMKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core substituted with a 2-chloro-benzyl group, a methyl group, and a methylsulfanyl group, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, 3-methylxanthine, and methylthiol.

    Alkylation: The 2-chlorobenzyl chloride undergoes alkylation with 3-methylxanthine in the presence of a base such as potassium carbonate to form the intermediate 7-(2-chloro-benzyl)-3-methylxanthine.

    Thioether Formation: The intermediate is then reacted with methylthiol in the presence of a suitable catalyst to introduce the methylsulfanyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the 2-chloro-benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chloro-benzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Amino or thiol-substituted benzyl derivatives.

Scientific Research Applications

7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzene: A simpler aromatic compound with a chlorine substituent.

    Benzyl chloride: An organic compound with a benzyl group substituted with chlorine.

    Methylxanthine: A purine derivative with a methyl group.

Uniqueness

7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione is unique due to its combination of a purine core with a 2-chloro-benzyl group and a methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

7-(2-Chloro-benzyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structural features suggest various mechanisms of action that may contribute to its pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical formula: C14_{14}H14_{14}ClN4_4O2_2S. Its molecular structure includes a chloro-benzyl group and a methylsulfanyl substituent, which are crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Kinases : Many purine derivatives act as inhibitors of various kinases, which are critical in cell signaling pathways. This inhibition can lead to the modulation of cell proliferation and apoptosis.
  • Induction of Apoptosis : Evidence suggests that structural analogs induce apoptosis in cancer cell lines through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors.

Cytotoxicity

A study evaluating the cytotoxic effects of related purine derivatives found that compounds with chlorinated benzyl groups exhibited significant cytotoxicity against various cancer cell lines. For instance, related compounds demonstrated IC50_{50} values ranging from 43.15 to 68.17 µM against HepG2 liver cancer cells .

CompoundCell LineIC50_{50} (µM)
5aHepG243.15
5e (2-Cl)HepG268.17
5kHeLa55.00

Cell Cycle Analysis

Cell cycle analysis using flow cytometry revealed that treatment with these compounds resulted in significant alterations in cell cycle distribution. Specifically, an increase in the G0-G1 phase was observed, indicating a potential mechanism for growth inhibition.

  • Control Group : G0-G1: 43.86%, S: 36.76%, G2/M: 19.38%
  • Treated Group : G0-G1: 49.18%, S: 32.52%, G2/M: 18.3%

This shift suggests that the compound may induce cell cycle arrest, particularly at the G0-G1 checkpoint .

Apoptosis Induction

The induction of apoptosis was further confirmed by measuring apoptotic markers such as caspase-3 and Bax levels in treated cells. The results indicated:

  • Caspase-3 : Increased by 6.9-fold
  • Bax : Increased by 2.6-fold
  • Bcl-2 : Decreased by two-fold

These findings support the hypothesis that this compound promotes apoptosis by enhancing pro-apoptotic signals while diminishing anti-apoptotic responses .

Case Studies

Several case studies have highlighted the therapeutic potential of purine derivatives similar to this compound:

  • HepG2 Cell Line Study : A study demonstrated that a structurally similar compound significantly inhibited cell growth and induced apoptosis in HepG2 cells, suggesting potential applications in hepatocellular carcinoma treatment.
  • In Vivo Studies : Animal models treated with related purine derivatives showed reduced tumor growth rates compared to controls, further validating their potential as anticancer agents.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-18-11-10(12(20)17-13(18)21)19(14(16-11)22-2)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOIYFXNDLMKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.